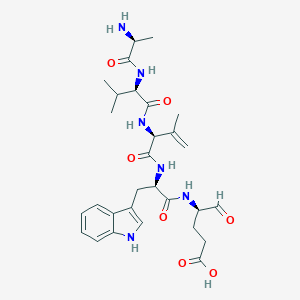

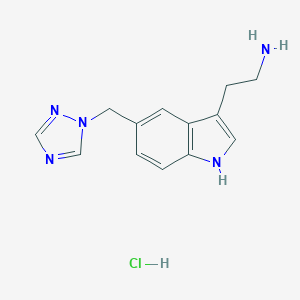

![molecular formula C8H5N5O B131624 嘧啶并[1,2-a]嘌呤-10(1H)-酮 CAS No. 103408-45-3](/img/structure/B131624.png)

嘧啶并[1,2-a]嘌呤-10(1H)-酮

描述

Pyrimido[1,2-a]purin-10(1H)-one is a compound that has been identified as a DNA adduct formed by the reaction of certain aldehydes, such as acrolein and malondialdehyde, with deoxyguanosine residues in DNA. This adduct has been detected in genomic DNA of healthy humans and is considered a potential biomarker for oxidative stress and lipid peroxidation . The compound is of interest due to its potential biological implications and its role in the genome as a reactive electrophile .

Synthesis Analysis

The synthesis of pyrimido[1,2-a]purin-10(1H)-one derivatives has been achieved through various methods. One approach involves the reaction of acrolein with 2'-deoxyguanosine, followed by a series of oxidation and reduction steps to yield the title compound . Another method includes the thermal decomposition of diastereomers containing oxadiazabicyclononene residues linked to guanosine, which results in the formation of the pyrimido[1,2-a]purin-10(1H)-one nucleoside . These methods demonstrate the compound's formation under both physiological and experimental conditions.

Molecular Structure Analysis

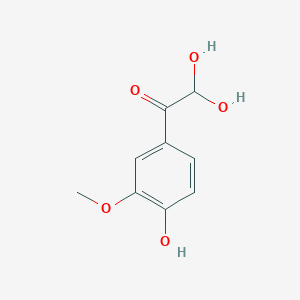

The molecular structure of pyrimido[1,2-a]purin-10(1H)-one is characterized by the fusion of a pyrimidine ring to a purine moiety, resulting in a bicyclic system. This structure is highly reactive due to the presence of electrophilic sites that can interact with nucleophiles at physiological pH . The compound's reactivity is a key aspect of its potential biological effects, as it can form cross-linked adducts with cellular nucleophiles.

Chemical Reactions Analysis

Pyrimido[1,2-a]purin-10(1H)-one is known to react with various nucleophiles, including hydroxylamines, to form oximes at neutral pH. This reaction occurs at a significantly faster rate than the hydrolysis of the compound, indicating that it is directly reactive without the need for prior hydrolysis . Additionally, the compound has been shown to undergo acid-catalyzed cleavage from DNA, which is a critical step for its quantification and study in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimido[1,2-a]purin-10(1H)-one are closely related to its reactivity and stability. The compound has been synthesized and characterized by spectroscopic means, and its stability under various conditions has been studied . The rate constants for its formation and cleavage from DNA have been determined, which are essential for understanding its behavior in biological systems and its potential as a biomarker .

科学研究应用

氧化性 DNA 损伤评估

嘧啶并[1,2-a]-嘌呤-10(3H)-酮 (M1G) 被认为是膜脂或脱氧核糖受到初级活性氧 (ROS) 损伤后产生的次级 DNA 损伤产物。它是评估氧化性 DNA 损伤的可靠标记。核 DNA 中 M1G 加合物的形成在不同器官中有所不同,心脏组织中报道的加合物数量最多。研究表明,M1G 加合物的数量受 ROS 产生的量显着影响,但不受 DNA 分离程序的影响。因此,M1G 是测量氧化性 DNA 损伤的有用生物标记,特别是由于其水平反映了 ROS 的产生,而不是 DNA 分离过程的人为产物 (Jeong 等人,2005)。

氧化应激的生物标记开发

M1dG 是一种存在于细菌和哺乳动物细胞中的内源性 DNA 加合物,它作为氧化应激的潜在生物标记出现。然而,由于缺乏有效的制备方法,其效用受到限制。合成技术的最新进展提供了一种高效的方法来生产 M1dG 及其类似物,从而实现大规模生产和衍生化。这一发展为深入研究 M1dG 的生物合成及其在生物相关过程中的参与铺平了道路,这对于研究 DNA 损伤和修复机制至关重要 (Deng 等人,2022)。

抗氧化剂合成

嘧啶并[4,5-d]嘧啶衍生物在结构上与尿嘧啶、蝶啶和嘌呤相似,已合成并评价了它们的抗氧化活性。事实证明,使用碘催化剂可以有效促进这些反应,从而成功合成各种嘧啶并[4,5-d]嘧啶衍生物。其中,某些化合物表现出显着的抗氧化性能,展示了这些化合物在治疗应用或作为生物活性物质的潜力 (Cahyana 等人,2020)。

DNA 加合物性质的研究

嘧啶并[1,2-α]嘌呤-10(3H)-酮是脱氧鸟苷与丙二醛或碱丙烯醛反应的产物,已在健康人的基因组 DNA 中检测到高水平。它在特定条件下经历水解开环,对这一过程的研究提供了对反应机理方面的见解。这些研究有助于更深入地了解 DNA 加合物的化学性质及其在基因组完整性和疾病过程中的潜在作用 (Riggins 等人,2004)。

属性

IUPAC Name |

1H-pyrimido[1,2-a]purin-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N5O/c14-7-5-6(11-4-10-5)12-8-9-2-1-3-13(7)8/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZREGNVKUSNORFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=O)C3=C(N=CN3)N=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60145820 | |

| Record name | Pyrimido(1,2-a)purin-10(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrimido[1,2-a]purin-10(1H)-one | |

CAS RN |

103408-45-3 | |

| Record name | Pyrimido[1,2-a]purin-10(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103408-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimido(1,2-a)purin-10(1H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103408453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimido(1,2-a)purin-10(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (Z)-7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B131541.png)

![(3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131554.png)

![(3AR,4S,5R,6aS)-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131556.png)

![[(3aR,4S,5R,6aS)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B131557.png)

![4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B131573.png)